(3Z,4S)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one
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Overview
Description
(3Z,4S)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one is a lignan compound isolated from the plant species Jatropha gossypiifolia. Lignans are a group of chemical compounds found in plants, known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,4S)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one involves several steps, starting from the extraction of raw materials from Jatropha gossypiifolia. The process typically includes:
Extraction: The plant material is subjected to solvent extraction to isolate the crude lignan mixture.
Purification: The crude extract is purified using chromatographic techniques to isolate this compound.
Characterization: The isolated compound is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure.
Industrial Production Methods
Industrial production of this compound is still in the research phase, with ongoing studies to optimize the extraction and purification processes. The goal is to develop cost-effective and scalable methods for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3Z,4S)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
(3Z,4S)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one has shown promise in several areas of scientific research:
Chemistry: this compound is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: Research indicates that this compound may have antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Medicine: this compound’s potential therapeutic effects are being explored in preclinical studies, particularly its role in treating various diseases.
Mechanism of Action
The mechanism of action of (3Z,4S)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound is believed to interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: This compound may modulate signaling pathways such as NF-κB and MAPK, which are crucial in regulating inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(3Z,4S)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one can be compared with other lignans such as:
Jatrophan: Another lignan isolated from , known for its antimicrobial properties.
Podophyllotoxin: A well-known lignan with significant anticancer activity.
Sesamin: A lignan found in sesame seeds, known for its antioxidant properties.
Uniqueness of this compound
This compound stands out due to its unique structural features and the specific biological activities it exhibits
Properties
CAS No. |
15914-41-7 |
---|---|
Molecular Formula |
C20H16O6 |
Molecular Weight |
352.342 |
IUPAC Name |
(3Z,4S)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one |
InChI |
InChI=1S/C20H16O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,6-8,14H,5,9-11H2/b15-6-/t14-/m1/s1 |
InChI Key |
CMJGAYUQSLJSCR-IJENKCAZSA-N |
SMILES |
C1C(C(=CC2=CC3=C(C=C2)OCO3)C(=O)O1)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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